molecular formula C7H4ClNO3S B12871318 Benzo[d]oxazole-2-sulfonyl chloride

Benzo[d]oxazole-2-sulfonyl chloride

Cat. No.: B12871318
M. Wt: 217.63 g/mol
InChI Key: LURUJIRLNGGBSK-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound that contains both benzoxazole and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]oxazole-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with sulfonyl chlorides under specific conditions. For instance, the condensation reaction between 2-aminophenol and benzoyl chloride at elevated temperatures can yield benzoxazole derivatives . Another method involves the use of phosphonium acidic ionic liquids as catalysts to facilitate the reaction between 2-aminophenol and aryl aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various benzoxazole derivatives, sulfonamides, and sulfonic acids .

Mechanism of Action

The mechanism of action of benzo[d]oxazole-2-sulfonyl chloride involves its reactivity with various biological targets. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Benzo[d]oxazole-2-sulfonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the benzoxazole ring and the sulfonyl chloride group, providing a versatile platform for chemical modifications and applications in diverse fields .

Biological Activity

Benzo[d]oxazole-2-sulfonyl chloride is a significant compound in medicinal chemistry, primarily due to its biological activity and potential applications in drug development. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a benzoxazole ring substituted with a sulfonyl chloride group, which contributes to its reactivity and biological activity. The molecular formula is C8H6ClN1O2SC_8H_6ClN_1O_2S with a molecular weight of approximately 233.64 g/mol. The sulfonyl chloride moiety allows for the formation of covalent bonds with nucleophilic residues in proteins, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activities

1. Antibacterial and Antifungal Properties

This compound has shown promising antibacterial and antifungal activities. Its ability to inhibit enzyme activity through covalent bonding makes it a candidate for developing new antibiotics and antifungal agents. Studies indicate that compounds with similar structures can exhibit significant antimicrobial effects, suggesting that this compound may share these properties.

2. Anticancer Potential

The compound's mechanism of action often involves the inhibition of specific enzymes linked to cancer progression. For instance, it may act as an inhibitor for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Research has demonstrated that derivatives of benzo[d]oxazole can exhibit anticancer properties by inhibiting COX-2, leading to reduced tumor growth in various cancer cell lines .

The primary mechanism through which this compound exerts its biological effects is via the formation of covalent bonds with nucleophilic sites on target proteins. This interaction can inhibit enzyme activity, affecting various biochemical pathways critical for disease progression. The sulfonyl chloride group plays a crucial role in this process, allowing for selective targeting of enzymes involved in disease mechanisms.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 ValuesReference
AntibacterialVariousNot specified
AntifungalVariousNot specified
COX-2 InhibitionCOX-2IC50 = 4.6 µM
AnticancerMDA-MB-231, MCF-7IC50 = 3.43 µM (MDA), IC50 = 2.56 µM (MCF)

Recent Studies:
Recent research has focused on synthesizing novel derivatives based on this compound to enhance its biological activities. For example, compounds with additional functional groups have been shown to improve selectivity and potency against specific cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo[d]oxazole derivatives. Variations in substituents on the benzoxazole ring significantly influence their inhibitory potential against targeted enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking studies have revealed how different functional groups interact with enzyme active sites, providing insights into enhancing efficacy .

Properties

Molecular Formula

C7H4ClNO3S

Molecular Weight

217.63 g/mol

IUPAC Name

1,3-benzoxazole-2-sulfonyl chloride

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H

InChI Key

LURUJIRLNGGBSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)Cl

Origin of Product

United States

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